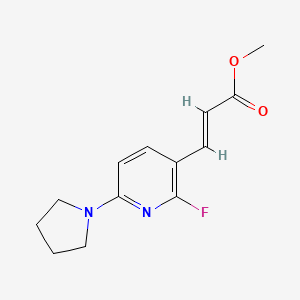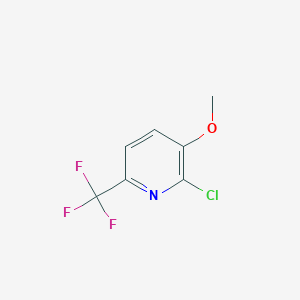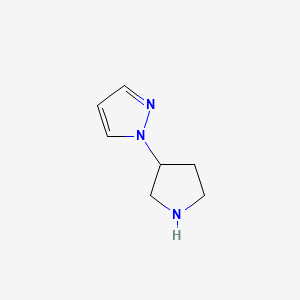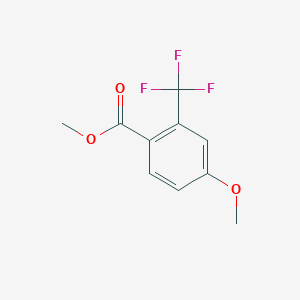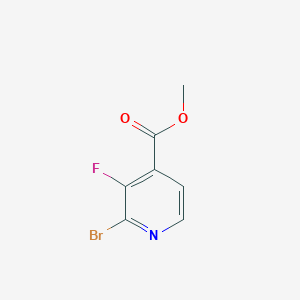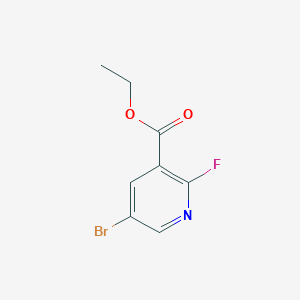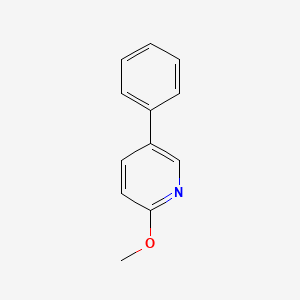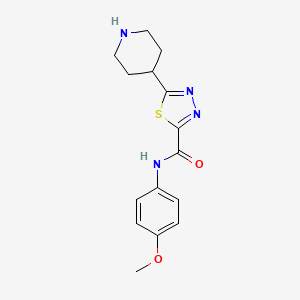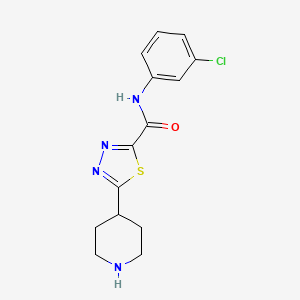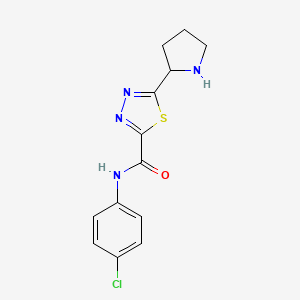![molecular formula C20H22O5 B1420936 ethyl (3R)-3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate CAS No. 1303890-20-1](/img/structure/B1420936.png)
ethyl (3R)-3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate
説明
This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are commonly used in a wide variety of applications from plastics to pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, likely includes an ethyl group (C2H5), a phenyl group (C6H5), and an acetyloxy group (CH3COO). The “(3R)” notation indicates that the compound has a specific configuration at the 3rd carbon atom, according to the Cahn-Ingold-Prelog priority rules .Chemical Reactions Analysis
Esters, including this compound, can undergo a number of reactions. One of the most common is hydrolysis, which is the reaction of the ester with water to form an alcohol and a carboxylic acid . The rate of this reaction can be influenced by factors such as temperature, pH, and the presence of a catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of the phenyl group could potentially increase the compound’s hydrophobicity, while the ester group could make it susceptible to hydrolysis .科学的研究の応用
-
Organic & Biomolecular Chemistry
- This field involves the application of the Ugi reaction with multiple amino acid-derived components for the synthesis of piperazine-based minimalist peptidomimetics .
- The method involves a sequential Ugi reaction/cyclization two-step strategy .
- Preliminary biological evaluation of two different resistant hepatocellular carcinoma cellular lines has revealed promising antiproliferative activity for selected compounds .
-
- Boronic acids and their esters, such as phenylboronic pinacol esters, are highly considered compounds for the design of new drugs and drug delivery devices .
- The kinetics of hydrolysis of these esters is dependent on the substituents in the aromatic ring and the pH .
- These compounds are only marginally stable in water, which is a significant factor to consider when using these esters for pharmacological purposes .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
ethyl (3R)-3-acetyloxy-3-(4-phenylmethoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-3-23-20(22)13-19(25-15(2)21)17-9-11-18(12-10-17)24-14-16-7-5-4-6-8-16/h4-12,19H,3,13-14H2,1-2H3/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLMHBSEKREMAQ-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](C1=CC=C(C=C1)OCC2=CC=CC=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (3R)-3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[Methyl(propan-2-yl)amino]benzoic acid hydrochloride](/img/structure/B1420853.png)
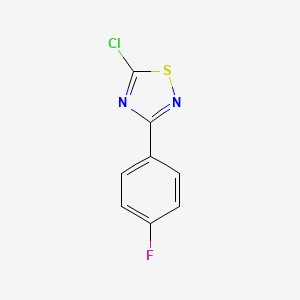
![4-Methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B1420858.png)
![4,4'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1420862.png)
